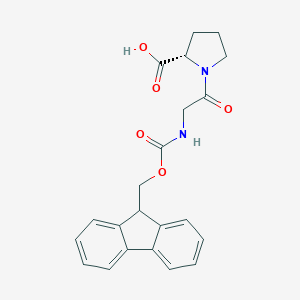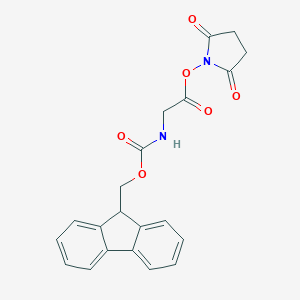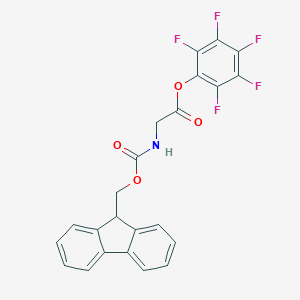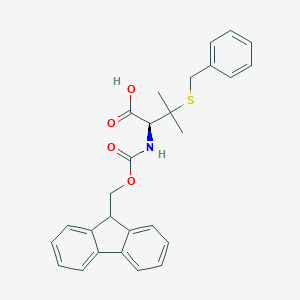
Fmoc-D-Pen(Bzl)-OH
Overview
Description
Fmoc-D-Penicillamine(Benzyl)-OH is a derivative of penicillamine, an amino acid. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group protects the amino group, while the benzyl group protects the thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Penicillamine(Benzyl)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of D-penicillamine is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Fmoc-D-Penicillamine(Benzyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to produce the compound in bulk.
Automated Purification: Industrial-scale purification techniques such as large-scale chromatography are employed to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Penicillamine(Benzyl)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the benzyl group using hydrogenation.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, hydrogenation for benzyl removal.
Coupling: HBTU, DIC, and bases like DIPEA.
Major Products Formed
Deprotected Amino Acid: Removal of protective groups yields D-penicillamine.
Peptides: Coupling reactions lead to the formation of peptides with D-penicillamine residues.
Scientific Research Applications
Chemistry
Fmoc-D-Penicillamine(Benzyl)-OH is widely used in peptide synthesis, facilitating the construction of complex peptides and proteins.
Biology
In biological research, it is used to study the structure and function of peptides and proteins, as well as in the development of peptide-based drugs.
Medicine
The compound is used in the synthesis of peptide-based therapeutics, which have applications in treating various diseases, including cancer and autoimmune disorders.
Industry
In the pharmaceutical industry, Fmoc-D-Penicillamine(Benzyl)-OH is used in the production of peptide drugs and in research and development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Fmoc-D-Penicillamine(Benzyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The benzyl group protects the thiol group, which can be deprotected when needed to form disulfide bonds or other modifications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Penicillamine(Trityl)-OH: Similar protective groups but uses trityl instead of benzyl for thiol protection.
Fmoc-L-Cysteine(Benzyl)-OH: Similar structure but uses L-cysteine instead of D-penicillamine.
Uniqueness
Fmoc-D-Penicillamine(Benzyl)-OH is unique due to its specific protective groups and the use of D-penicillamine, which provides different stereochemistry compared to L-cysteine. This stereochemistry can influence the biological activity and properties of the resulting peptides.
Properties
IUPAC Name |
(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-27(2,33-17-18-10-4-3-5-11-18)24(25(29)30)28-26(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXKVWYRXVISMT-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628645 | |
| Record name | 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139551-73-8 | |
| Record name | 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



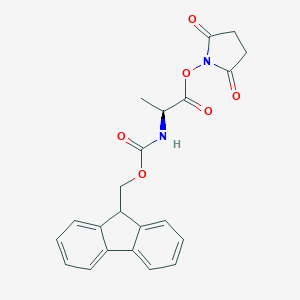
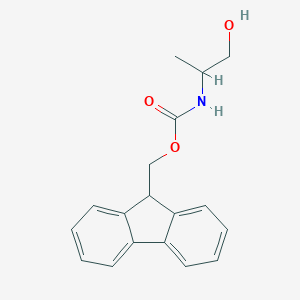
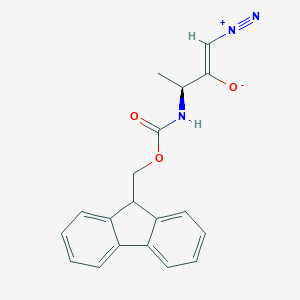
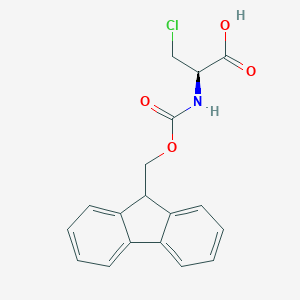
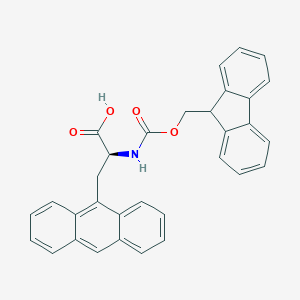
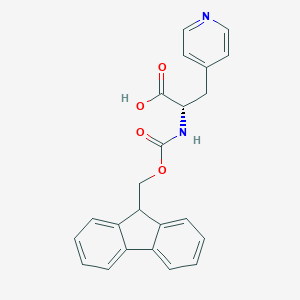
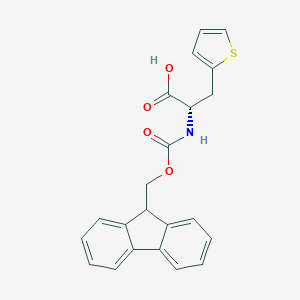
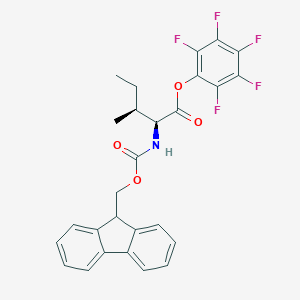
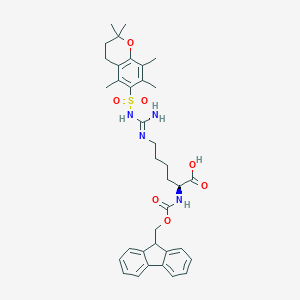
![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)
